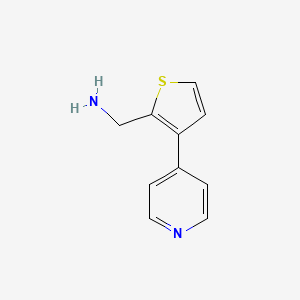

(3-(Pyridin-4-yl)thiophen-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(Pyridin-4-yl)thiophen-2-yl)methanamine: is an organic compound with the molecular formula C10H10N2S This compound features a pyridine ring and a thiophene ring connected via a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyridin-4-yl)thiophen-2-yl)methanamine typically involves the reaction of 3-(pyridin-4-yl)thiophene with a suitable amine source under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. standard organic synthesis techniques involving batch reactors and continuous flow systems could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the pyridine ring or the thiophene ring, leading to partially or fully reduced products.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyridine or thiophene derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a ligand in biochemical assays, interacting with specific proteins or enzymes.

Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (3-(Pyridin-4-yl)thiophen-2-yl)methanamine exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity and influencing biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

- (3-(Pyridin-3-yl)thiophen-2-yl)methanamine

- (3-(Pyridin-2-yl)thiophen-2-yl)methanamine

- (3-(Pyridin-4-yl)furan-2-yl)methanamine

Uniqueness: The unique combination of the pyridine and thiophene rings in (3-(Pyridin-4-yl)thiophen-2-yl)methanamine provides distinct electronic properties, making it valuable in various research applications.

Biological Activity

The compound (3-(Pyridin-4-yl)thiophen-2-yl)methanamine is a heterocyclic organic molecule that combines pyridine and thiophene moieties. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This compound may function as an enzyme inhibitor , modulating pathways involved in various diseases. For instance, it has been noted for its potential role in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and have implications in cancer therapies.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the efficacy and specificity of this compound. The presence of both pyridine and thiophene rings enhances its interaction with biological targets due to their electronic properties. The following table summarizes notable structural features and their associated biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Pyridine and thiophene rings | Potential enzyme inhibitor; anticancer activity |

| 2-Aminopyridine | Pyridine ring with an amino group | Antimicrobial, anti-inflammatory |

| 3-Thiophenecarboxaldehyde | Thiophene ring with aldehyde functionality | Potential anti-cancer agent |

| 4-Methylpyridine | Methyl substitution on pyridine | Neuroactive effects |

Biological Activity Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to assess their biological activities. For example, a study demonstrated that modifications to the thiophene ring could enhance the compound's potency against specific cancer cell lines. The compound's ability to inhibit CDK activity was highlighted, suggesting its potential use in cancer treatment .

Case Studies

- Inhibition of CDK Activity : A study reported that derivatives of this compound exhibited significant inhibition of CDK activity in vitro, leading to reduced proliferation in cancer cell lines. The IC50 values for these compounds ranged from 1.6 μM to 8.6 μM, indicating varying degrees of potency depending on structural modifications .

- Antimicrobial Properties : Another investigation evaluated the antimicrobial efficacy of related compounds featuring similar structural motifs. The findings indicated that certain derivatives demonstrated promising antibacterial activity, suggesting a broader therapeutic application beyond oncology.

Properties

Molecular Formula |

C10H10N2S |

|---|---|

Molecular Weight |

190.27 g/mol |

IUPAC Name |

(3-pyridin-4-ylthiophen-2-yl)methanamine |

InChI |

InChI=1S/C10H10N2S/c11-7-10-9(3-6-13-10)8-1-4-12-5-2-8/h1-6H,7,11H2 |

InChI Key |

COIQVJUDPHKNEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=C(SC=C2)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.